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Compound of Interest

Compound Name: 4-(Ethoxymethyl)piperidine

Cat. No.: B1369083 Get Quote

This guide provides an in-depth technical overview of 4-(Ethoxymethyl)piperidine, a

heterocyclic building block with significant potential in medicinal chemistry and drug discovery.

Designed for researchers, scientists, and professionals in drug development, this document

synthesizes core chemical data, proven synthetic methodologies, and critical safety insights to

facilitate its application in the laboratory.

Executive Summary
4-(Ethoxymethyl)piperidine is a substituted piperidine derivative that serves as a valuable

scaffold in the design of novel therapeutic agents. Its structure, featuring a flexible

ethoxymethyl side chain on a saturated nitrogen-containing ring, offers a unique combination of

polarity and lipophilicity. This guide addresses the current ambiguity surrounding its CAS

number, provides a reliable summary of its physicochemical properties, outlines a robust

synthetic pathway, and details essential safety and handling protocols. The insights herein are

grounded in established chemical principles and data from closely related analogues, providing

a solid foundation for its use in research and development.

Chemical Identity and Physicochemical Properties
A critical point of clarification is the Chemical Abstracts Service (CAS) number for 4-
(Ethoxymethyl)piperidine. As of the latest review, a specific CAS number has not been

assigned to this compound. A listing for the hydrochloride salt of this compound also indicates

that a CAS number is not available[1]. Researchers should therefore rely on the compound's

systematic name, molecular formula, and structure for unambiguous identification.
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The properties of 4-(Ethoxymethyl)piperidine can be reliably predicted based on its molecular

structure and comparison with analogous compounds. Key quantitative data are summarized in

the table below.

Property Value Source / Analogy

IUPAC Name 4-(Ethoxymethyl)piperidine -

Molecular Formula C8H17NO PubChemLite[2]

Molecular Weight 143.23 g/mol Calculated

Monoisotopic Mass 143.1310 Da PubChemLite[2]

Appearance
Colorless to pale yellow liquid

(predicted)

Analogy with similar

compounds

Boiling Point
~180-190 °C (predicted at 760

mmHg)

Analogy with 4-

ethoxypiperidine[3]

Solubility
Soluble in water and common

organic solvents
Inferred from structure

Synthesis and Mechanistic Insights
The synthesis of 4-(Ethoxymethyl)piperidine can be efficiently achieved through a two-step

process starting from commercially available 4-(hydroxymethyl)piperidine. The chosen

methodology is the well-established Williamson ether synthesis, which is renowned for its

reliability and broad applicability in forming ether linkages[4][5].

Proposed Synthetic Pathway
The overall transformation involves the deprotonation of the hydroxyl group of 4-

(hydroxymethyl)piperidine to form an alkoxide, followed by a nucleophilic substitution reaction

with an ethyl halide.
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Step 1: Alkoxide Formation

Step 2: Williamson Ether Synthesis (SN2)

4-(Hydroxymethyl)piperidine

Piperidine-4-ylmethoxide intermediate

Deprotonation

Strong Base (e.g., NaH)
in aprotic solvent (e.g., THF)

Ethyl halide (e.g., Iodoethane)

4-(Ethoxymethyl)piperidine

Nucleophilic Attack

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-(Ethoxymethyl)piperidine.

Detailed Experimental Protocol
Materials:

4-(Hydroxymethyl)piperidine

Sodium hydride (NaH), 60% dispersion in mineral oil

Anhydrous tetrahydrofuran (THF)

Iodoethane (or Bromoethane)

Saturated aqueous ammonium chloride (NH4Cl) solution
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Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO4)

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Alkoxide Formation:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1

equivalents) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it

dropwise to the NaH suspension via the dropping funnel over 30 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at

room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the

completion of alkoxide formation.

Ether Synthesis:

Cool the reaction mixture back to 0 °C.

Add iodoethane (1.2 equivalents) dropwise to the flask.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification:

Upon completion, cautiously quench the reaction by the slow, dropwise addition of

saturated aqueous NH4Cl solution at 0 °C.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine (2 x 50 mL).

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford pure 4-
(Ethoxymethyl)piperidine.

Causality of Experimental Choices:

Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to ensure complete and

irreversible deprotonation of the alcohol, driving the equilibrium towards the alkoxide[6].

Anhydrous THF: An aprotic solvent is essential to prevent the quenching of the highly

reactive alkoxide intermediate[7].

Iodoethane: An ethyl halide with a good leaving group (Iodide > Bromide) is used to facilitate

the SN2 reaction[5]. A primary halide is crucial to avoid competing elimination reactions[8].

Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the

reaction of the strong base (NaH) and the alkoxide intermediate with atmospheric moisture

and carbon dioxide.

Spectroscopic Characterization (Predicted)
While experimental spectra for 4-(Ethoxymethyl)piperidine are not readily available in the

literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and data

from analogous compounds. These predictions are invaluable for the confirmation of the

product's identity post-synthesis.

¹H NMR (predicted, CDCl₃, 400 MHz):

δ 3.45 (t, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-O-CH₂-CH₃).

δ 3.25 (d, J=6.5 Hz, 2H): Methylene protons connecting the piperidine ring to the ether

oxygen (Piperidine-CH₂-O-).
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δ 2.9-3.1 (m, 2H): Axial protons on carbons 2 and 6 of the piperidine ring.

δ 2.5-2.7 (m, 2H): Equatorial protons on carbons 2 and 6 of the piperidine ring.

δ 1.6-1.8 (m, 3H): Protons on carbons 3, 4, and 5 of the piperidine ring.

δ 1.20 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-O-CH₂-CH₃).

A broad singlet corresponding to the N-H proton is also expected.

¹³C NMR (predicted, CDCl₃, 100 MHz):

δ 75.0: Methylene carbon connecting the piperidine ring to the ether oxygen (Piperidine-CH₂-

O-).

δ 66.0: Methylene carbon of the ethoxy group (-O-CH₂-CH₃).

δ 46.0: Carbons 2 and 6 of the piperidine ring.

δ 38.0: Carbon 4 of the piperidine ring.

δ 30.0: Carbons 3 and 5 of the piperidine ring.

δ 15.0: Methyl carbon of the ethoxy group (-O-CH₂-CH₃).

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(Ethoxymethyl)piperidine is not available, a

risk assessment based on the piperidine functional group and related compounds is essential.

Piperidine and its derivatives are generally considered hazardous.

Hazard Profile (Inferred):

Corrosive: Likely to cause skin and eye irritation or burns. Analogy with 4-

(hydroxymethyl)piperidine suggests it may cause severe skin burns and eye damage[9].

Irritant: May cause respiratory tract irritation.

Harmful if swallowed or inhaled.
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Recommended Handling Procedures:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves

(nitrile or neoprene), safety goggles, and a lab coat.

Avoid inhalation of vapors and direct contact with skin and eyes.

Ground all equipment when transferring to prevent static discharge.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from strong oxidizing agents and acids.

Applications in Drug Discovery and Development
The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in

numerous approved drugs. The introduction of an ethoxymethyl group at the 4-position offers

several advantages for drug design:

Modulation of Physicochemical Properties: The ether linkage provides a hydrogen bond

acceptor, which can be crucial for target engagement, while the ethyl group can enhance

lipophilicity and improve cell permeability.

Vector for Further Functionalization: The piperidine nitrogen can be readily derivatized to

explore structure-activity relationships (SAR).

Scaffold for Diverse Targets: 4-substituted piperidines are key components of ligands for a

wide range of biological targets, including GPCRs, ion channels, and enzymes[10]. For

instance, related 4-methoxypiperidine serves as a building block for novel therapeutic

agents[11].
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4-(Ethoxymethyl)piperidine Scaffold
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Caption: Role of 4-(Ethoxymethyl)piperidine in a drug discovery workflow.

Conclusion
4-(Ethoxymethyl)piperidine represents a versatile and valuable building block for modern

drug discovery. While the absence of a dedicated CAS number necessitates careful

identification based on its chemical structure, its synthesis is straightforward via established

methods like the Williamson ether synthesis. By understanding its physicochemical properties,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1369083?utm_src=pdf-body-img
https://www.benchchem.com/product/b1369083?utm_src=pdf-body
https://www.benchchem.com/product/b1369083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


synthetic routes, and handling requirements, researchers can effectively incorporate this

scaffold into their discovery programs to develop novel and impactful therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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